2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is an intricate chemical compound known for its complexity and potential applications. It's part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, structures often explored for their biochemical and pharmacological properties. This compound's unique structure suggests potential utility in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, one might start with the preparation of the intermediate 6-bromo-2-naphthol. This precursor can be reacted with an appropriate aldehyde under acidic conditions to form a naphthyl ether linkage. Concurrently, a 7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold can be synthesized through cyclization reactions involving hydrazine derivatives and pyrimidine derivatives.
Industrial Production Methods
Scaling up to industrial production would require optimizing yields and purities of intermediates, likely involving catalytic processes and flow chemistry. These methods ensure efficiency and consistency in larger batch productions, which are essential for practical application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : May involve transforming the naphthyl ether moiety or the triazolo core under oxidative conditions.
Reduction: : Suitable conditions can reduce the brominated naphthyl ring or other reducible functionalities in the compound.
Substitution: : Halogen substitution reactions can replace the bromine atom with other nucleophiles, altering the compound's properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, lithium aluminum hydride
Substitution: Sodium hydrosulfide, organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation can produce naphthoquinones, while reductions can result in dehalogenated or partially hydrogenated derivatives. Substitution reactions yield various substituted naphthyl ethers or triazolo pyrimidine variants, depending on the nucleophiles used.
Scientific Research Applications
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits potential in:
Chemistry: : As a reagent or intermediate in organic synthesis due to its reactive sites.
Medicine: : Investigated for its pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.
Industry: : Possible use in materials science for creating novel polymers or as an additive in specialty chemicals.
Mechanism of Action
The compound's biological effects may stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The naphthyl and triazolo moieties might engage in π-π stacking interactions or hydrogen bonding with target proteins, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Compared to other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, this compound stands out due to:
Unique Bromination: : The presence of the bromine atom offers distinct reactivity and binding properties.
Structural Complexity: : Enhanced interaction potential with biological molecules due to the multifaceted structure.
Similar Compounds: include:
2-{[(6-chloro-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{[(6-fluoro-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds share a similar core structure but differ in the halogen substituents, which can significantly affect their reactivity and applications.
Properties
IUPAC Name |
4-[(6-bromonaphthalen-2-yl)oxymethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN6O/c24-17-8-6-16-11-19(9-7-15(16)10-17)31-13-21-27-23-20-12-26-30(18-4-2-1-3-5-18)22(20)25-14-29(23)28-21/h1-12,14H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYHYAZHCBDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC6=C(C=C5)C=C(C=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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